3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide
Description
3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2N2 It is a derivative of pyrrolo[2,3-c]pyridine, characterized by the presence of a bromine atom at the third position of the pyrrolo ring and an additional hydrobromide group
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.BrH/c8-6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJROMFDCYJGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide typically involves the bromination of pyrrolo[2,3-c]pyridine. One common method includes the reaction of pyrrolo[2,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can yield different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms, respectively.
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrrolo[3,2-c]pyridine: Another brominated pyrrolo derivative with similar chemical properties but different structural arrangement.
3-bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a different positioning of the bromine atom.
Uniqueness
3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide group, which can influence its reactivity and solubility. This uniqueness makes it a valuable compound for targeted research applications and the development of new chemical entities.
Biological Activity
3-Bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.
- Chemical Formula : C7H6Br2N2
- Molecular Weight : 277.95 g/mol
- CAS Number : 1461713-60-9
The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. It has been shown to interact with specific enzymes, blocking their active sites and disrupting cellular processes. This inhibition can lead to potential therapeutic effects in various disease contexts, particularly in cancer treatment and neurological disorders .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting key kinases involved in tumor growth. For instance, studies have identified its effectiveness against certain cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .
Neurological Effects
The compound is also being investigated for its neuroprotective properties. Its structural similarity to other pyrrole derivatives suggests it may modulate neurotransmitter systems or protect against neurodegeneration, making it a candidate for treating diseases like Alzheimer's and Parkinson's .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Anticancer, anti-inflammatory | Different bromination pattern |
| 3-Bromo-1H-pyrrolo[3,2-c]pyridine | Antimicrobial | Structural variations affecting bioactivity |
| Pyrrolo[3,4-c]pyridine derivatives | Analgesic, sedative | Broader pharmacological profile |
Case Studies
- Inhibition of mTOR Pathway : A study demonstrated that this compound effectively inhibits the mTOR signaling pathway, which is crucial for cell growth and proliferation. This inhibition was linked to reduced tumor cell viability in vitro .
- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that treatment with the compound led to increased cell survival rates under stress conditions .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives were assessed for their biological activities, revealing enhanced potency against specific targets compared to the parent compound. Notably, modifications at the bromine position significantly influenced their bioactivity profiles .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide?
The compound can be synthesized via bromination of the parent pyrrolo[2,3-c]pyridine scaffold. A validated approach involves using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature for 4 hours, achieving high regioselectivity . For hydrobromide salt formation, the free base is typically treated with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol), followed by recrystallization. Purity is confirmed via HPLC or LC-MS, as described for analogous pyrrolopyridine derivatives .
Q. How is this compound purified after synthesis?
Purification commonly employs silica gel flash chromatography using solvent gradients such as dichloromethane/ethyl acetate (90:10 to 98:2) or heptane/ethyl acetate (7:3) to isolate intermediates and final products . For the hydrobromide salt, precipitation from cold ethanol or acetonitrile under inert atmosphere is recommended to avoid hygroscopic degradation .
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Key for confirming regiochemistry and salt formation. Peaks for pyrrolo[2,3-c]pyridine protons typically appear at δ 8.3–9.0 ppm (aromatic H), with downfield shifts for NH or Br-substituted positions .
- HRMS : Validates molecular weight (e.g., [M+H]+ for free base: m/z 197.03) and salt adducts .
- XRD : Used in structural studies of related brominated pyrrolopyridines to confirm crystal packing and hydrogen bonding in the hydrobromide form .
Q. How should this compound be stored to ensure stability?
Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. The hydrobromide salt is hygroscopic; use desiccants (e.g., silica gel) and avoid prolonged exposure to humidity .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[2,3-c]pyridine core be achieved post-bromination?
The bromine atom at C3 enables cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for C–C or C–N bond formation. For example:
- Suzuki coupling : Use Pd(PPh3)4, arylboronic acids, and K2CO3 in dioxane/water at 105°C to install aryl groups at C3 .
- Sonogashira coupling : Introduce alkynes using CuI, PdCl2(PPh3)2, and triethylamine . Note: Optimize catalyst loading and solvent ratios to suppress competing side reactions (e.g., dehalogenation) .
Q. What methodological challenges arise in derivatizing this scaffold?
- Intermediate instability : 3-Amino-pyrrolo[2,3-c]pyridine derivatives decompose rapidly; use in situ generation and immediate acylation/alkylation .
- Solubility : The hydrobromide salt may require polar aprotic solvents (DMF, DMSO) for reactions, complicating catalyst compatibility.
- Regioselectivity : Competing reactivity at C5/C7 positions necessitates protecting group strategies (e.g., tosylation at N1) .
Q. How does the bromine substituent influence structure-activity relationships (SAR) in kinase inhibitor design?
Bromine enhances binding to hydrophobic kinase pockets (e.g., JAK2, ALK) by increasing van der Waals interactions. In pyrrolo[2,3-b]pyridine analogs, bromine at C3 improves inhibitory potency by 10-fold compared to chloro or methyl substituents . For the [2,3-c] isomer, computational docking studies suggest similar trends, though experimental validation is pending .
Q. What strategies are effective for introducing electrophilic groups (e.g., aldehydes) onto this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
